molecular formula C20H18O5 B5745171 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No. B5745171
M. Wt: 338.4 g/mol
InChI Key: LNZJMUHNARCMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, also known as TMCB, is a synthetic compound with potential applications in scientific research. It belongs to the family of coumarin derivatives and has a unique chemical structure that makes it an interesting molecule for studying its biological activities.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. The molecule has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising compound for drug discovery. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been reported to regulate the expression of genes involved in cell proliferation and differentiation, suggesting its potential use in stem cell research. Furthermore, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, making it a useful tool for enzyme kinetics studies.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various cellular targets, including enzymes, receptors, and transcription factors. The molecule has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in acetylcholine levels in the brain. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been reported to interact with the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of cell growth and differentiation. Furthermore, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, suggesting its potential use in skin whitening products.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to exhibit various biochemical and physiological effects, depending on the cell type and concentration used. The molecule has been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use as an anti-tumor agent. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), indicating its potential use as an anti-oxidant agent. Furthermore, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to regulate the expression of genes involved in inflammation and immune response, suggesting its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. The molecule is also relatively inexpensive compared to other coumarin derivatives, making it accessible for scientific research. However, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and solvent used in experiments involving 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate.

Future Directions

For the study of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate include the development of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate-based drugs, investigation of molecular targets and signaling pathways, and synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate derivatives with improved solubility and potency.

Synthesis Methods

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves the reaction between 3-methoxybenzoic acid and 3,4,8-trimethylcoumarin in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate as a white solid with a high purity level. The synthesis method is relatively simple and efficient, making 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate easily accessible for scientific research.

properties

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11-12(2)19(21)25-18-13(3)17(9-8-16(11)18)24-20(22)14-6-5-7-15(10-14)23-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZJMUHNARCMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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